
1-Chloro-1-(2-iodo-3-methoxyphenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(2-iodo-3-methoxyphenyl)propan-2-one is an organic compound with the molecular formula C10H10ClIO2 It is a halogenated ketone that features a chloro group, an iodo group, and a methoxy group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(2-iodo-3-methoxyphenyl)propan-2-one typically involves the halogenation of a suitable precursor. One common method is the Friedel-Crafts acylation reaction, where a chloroacetyl chloride reacts with 2-iodo-3-methoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-1-(2-iodo-3-methoxyphenyl)propan-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted by other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the halogen atoms under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Substitution: Formation of amides, thioethers, or other substituted derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary alcohols.
Applications De Recherche Scientifique
1-Chloro-1-(2-iodo-3-methoxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions due to its reactive halogen groups.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(2-iodo-3-methoxyphenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s halogen groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The methoxy group may also play a role in modulating the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Chloro-1-(3-iodo-2-methoxyphenyl)propan-2-one
- 1-Chloro-1-(2-iodo-4-methoxyphenyl)propan-2-one
- 1-Chloro-1-(2-iodo-3-methylphenyl)propan-2-one
Uniqueness
1-Chloro-1-(2-iodo-3-methoxyphenyl)propan-2-one is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of both chloro and iodo groups provides versatility in chemical modifications, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H10ClIO2 |
|---|---|
Poids moléculaire |
324.54 g/mol |
Nom IUPAC |
1-chloro-1-(2-iodo-3-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C10H10ClIO2/c1-6(13)9(11)7-4-3-5-8(14-2)10(7)12/h3-5,9H,1-2H3 |
Clé InChI |
SFBCWVZAFGSVPZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=C(C(=CC=C1)OC)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


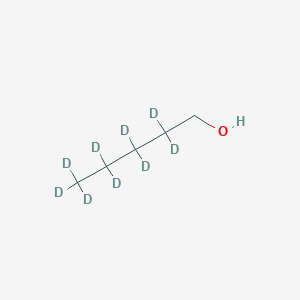
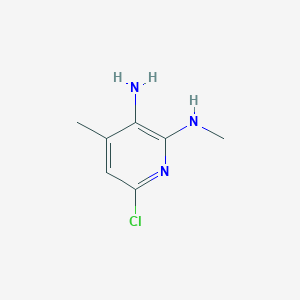
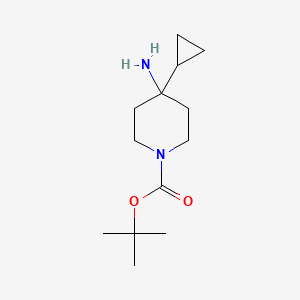

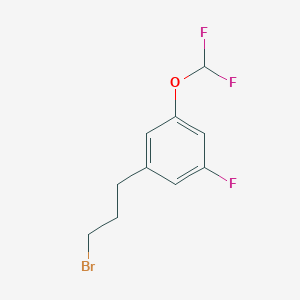
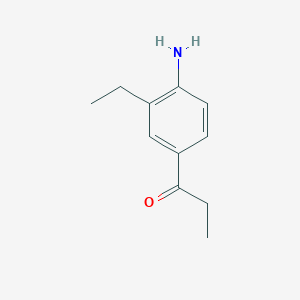
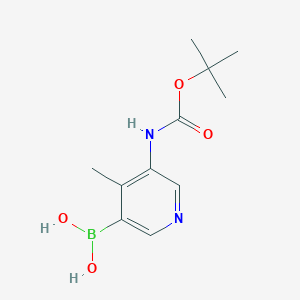

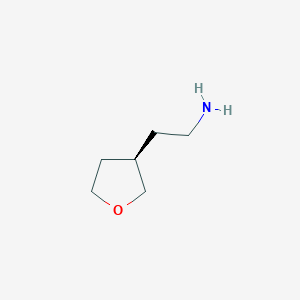
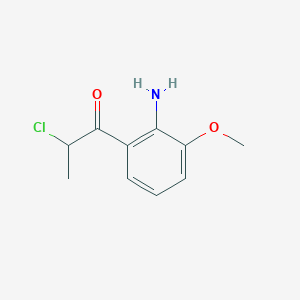
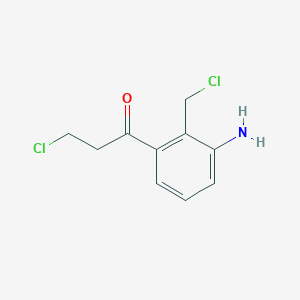
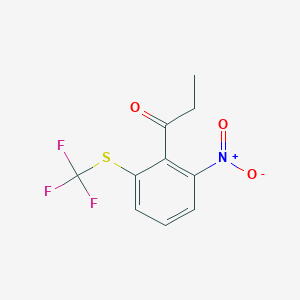
![3,5,6,7-Tetrahydro-1H-indeno[5,6-c]furan-1-one](/img/structure/B14045727.png)

